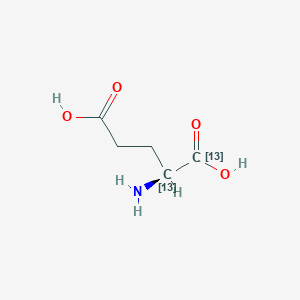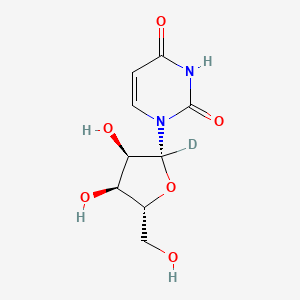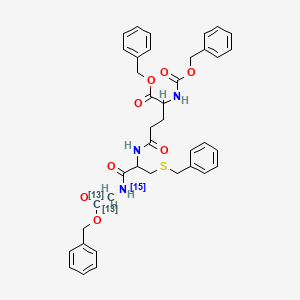
D-Glucose-d2-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes the preparation of a precursor, followed by a reaction with solid acid H2SO4-SiO2 as a catalyst. The precursor then reacts with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement. The final step involves the removal of the amino group to yield 2-deoxy-D-glucose .
Industrial Production Methods
Industrial production methods for 2-deoxy-D-glucose are designed to be efficient and cost-effective. The process avoids the need for hydroxy protection and catalytic hydrogenation, making it suitable for large-scale production. The synthesis technology is straightforward, requiring low production equipment and resulting in stable product quality .
化学反応の分析
Types of Reactions
2-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: The hydrogen atom at the second carbon can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts like H2SO4-SiO2. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-deoxy-D-glucose, which are used in different scientific and medical applications .
科学的研究の応用
2-deoxy-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is used to study glucose metabolism and its effects on cellular processes.
Medicine: 2-deoxy-D-glucose is being investigated as a potential anticancer and antiviral agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
2-deoxy-D-glucose exerts its effects by mimicking glucose and inhibiting glycolysis. It competitively inhibits the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level, preventing further glycolysis. This inhibition hampers cell growth, making it effective in cancer treatment. Additionally, it disrupts mannose-related metabolic pathways, leading to the inhibition of N-glycosylation, which is crucial for viral replication .
類似化合物との比較
Similar Compounds
2-Deoxy-D-mannose: Similar to 2-deoxy-D-glucose but with a different configuration at the second carbon.
2-Deoxy-D-arabino-hexose: Another analog with a similar structure but different functional groups.
Uniqueness
Its structural similarity to glucose allows it to be taken up by glucose transporters, making it effective in targeting cells with high glucose uptake, such as tumor cells .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,5D |
InChIキー |
GZCGUPFRVQAUEE-FDKCREAZSA-N |
異性体SMILES |
[2H][C@@](CO)([C@H]([C@@]([2H])([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)




![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)

